molecular formula C7H5NO2 B2810209 1,3-Benzoxazol-7-ol CAS No. 94242-04-3

1,3-Benzoxazol-7-ol

Cat. No.: B2810209
CAS No.: 94242-04-3
M. Wt: 135.122
InChI Key: SOQJEEOOJYUDGY-UHFFFAOYSA-N
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Description

1,3-Benzoxazol-7-ol is an organic compound with the molecular formula C7H5NO2. It is a white to pale yellow crystalline solid with a faint ammonia-like odor. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Biochemical Analysis

Biochemical Properties

1,3-Benzoxazol-7-ol, like other benzoxazole derivatives, is known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, leading to changes in cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to have antimicrobial and anticancer activities . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level allow this compound to exert its effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound may be involved in various metabolic pathways, interacting with enzymes or cofactors . Specific details on the metabolic pathways involving this compound, including any effects on metabolic flux or metabolite levels, are not currently available.

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzoxazol-7-ol can be synthesized through several methods, with one of the most common routes involving the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. For instance, using 2-aminophenol as a precursor, the reaction can be catalyzed by nanocatalysts, metal catalysts, or ionic liquid catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the benzoxazole ring .

Scientific Research Applications

1,3-Benzoxazol-7-ol has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 1,3-Benzoxazol-7-ol include other benzoxazole derivatives such as:

Uniqueness

This compound is unique due to its specific structural features and the diverse range of reactions it can undergo. Its ability to form various derivatives with significant biological activities makes it a valuable compound in medicinal chemistry and other scientific fields .

Properties

IUPAC Name

1,3-benzoxazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c9-6-3-1-2-5-7(6)10-4-8-5/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQJEEOOJYUDGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)OC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94242-04-3
Record name 1,3-benzoxazol-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 2,3-dihydroxyaniline (2.5 g.), triethylorthoformate (4.5 g.) and 0.1 g. sulfuric acid is heated at 130° C. for one hour. After cooling, the remaining material is purified by HPLC on silica gel.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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